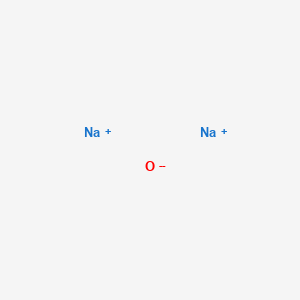
2,2'-Thiobis(4-nonylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2'-Thiobis(4-nonylphenol), also known as TNPP, is a chemical compound that is commonly used as a stabilizer in the production of plastics and rubber. It is classified as an alkylphenol and is a member of the nonylphenol family. TNPP is widely used in various industries due to its excellent heat and light stability, and is also used as a surfactant in detergents and cleaning products. However, there have been concerns about the potential risks associated with its use, particularly in relation to its impact on human health and the environment.
Mécanisme D'action
2,2'-Thiobis(4-nonylphenol) is thought to act as an endocrine disruptor, interfering with the normal functioning of hormones in the body. It has been shown to bind to estrogen receptors, which can lead to a range of effects, including changes in gene expression and alterations in reproductive function.
Effets Biochimiques Et Physiologiques
Studies have shown that exposure to 2,2'-Thiobis(4-nonylphenol) can have a range of biochemical and physiological effects. These include changes in hormone levels, alterations in gene expression, and damage to the liver and other organs. 2,2'-Thiobis(4-nonylphenol) has also been linked to reproductive toxicity, with studies showing that it can affect fertility and reproductive function.
Avantages Et Limitations Des Expériences En Laboratoire
2,2'-Thiobis(4-nonylphenol) is widely used in laboratory experiments due to its stability and ease of use. It is also relatively inexpensive, making it a popular choice for researchers. However, there are limitations to its use, particularly in relation to its potential impact on human health and the environment. Researchers must take care to handle 2,2'-Thiobis(4-nonylphenol) safely and dispose of it properly to minimize the risk of exposure.
Orientations Futures
There is still much to be learned about the potential risks associated with 2,2'-Thiobis(4-nonylphenol), and future research is needed to better understand its impact on human health and the environment. Some potential future directions for research include:
1. Further studies on the endocrine-disrupting effects of 2,2'-Thiobis(4-nonylphenol) and its impact on reproductive function.
2. Investigations into the potential carcinogenicity of 2,2'-Thiobis(4-nonylphenol) and its impact on human health.
3. Studies on the environmental impact of 2,2'-Thiobis(4-nonylphenol) and its potential toxicity to aquatic organisms.
4. Development of safer alternatives to 2,2'-Thiobis(4-nonylphenol) for use in the production of plastics and rubber.
In conclusion, 2,2'-Thiobis(4-nonylphenol) is a widely used chemical compound with a range of potential risks associated with its use. While it has many advantages in laboratory experiments, researchers must take care to handle it safely and dispose of it properly. Further research is needed to better understand its impact on human health and the environment, and to develop safer alternatives for use in industry.
Méthodes De Synthèse
2,2'-Thiobis(4-nonylphenol) is synthesized through the reaction of nonylphenol with sulfur. The reaction takes place in the presence of a catalyst and is typically carried out under high temperature and pressure conditions. The resulting product is a yellowish liquid with a characteristic odor.
Applications De Recherche Scientifique
2,2'-Thiobis(4-nonylphenol) has been extensively studied in scientific research due to its potential impact on human health and the environment. Studies have shown that 2,2'-Thiobis(4-nonylphenol) can have a range of effects, including endocrine disruption, reproductive toxicity, and carcinogenicity. 2,2'-Thiobis(4-nonylphenol) has also been found to have an impact on aquatic organisms, with studies showing that it can be toxic to fish and other aquatic life.
Propriétés
Numéro CAS |
1258-75-9 |
|---|---|
Nom du produit |
2,2'-Thiobis(4-nonylphenol) |
Formule moléculaire |
C30H46O2S |
Poids moléculaire |
470.8 g/mol |
Nom IUPAC |
2-(2-hydroxy-5-nonylphenyl)sulfanyl-4-nonylphenol |
InChI |
InChI=1S/C30H46O2S/c1-3-5-7-9-11-13-15-17-25-19-21-27(31)29(23-25)33-30-24-26(20-22-28(30)32)18-16-14-12-10-8-6-4-2/h19-24,31-32H,3-18H2,1-2H3 |
Clé InChI |
SGZMYCSMZPSIKX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1=CC(=C(C=C1)O)SC2=C(C=CC(=C2)CCCCCCCCC)O |
SMILES canonique |
CCCCCCCCCC1=CC(=C(C=C1)O)SC2=C(C=CC(=C2)CCCCCCCCC)O |
Autres numéros CAS |
1258-75-9 |
Synonymes |
2,2'-thiobis(4-nonylphenol) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(1S,2S,5S)-2-acetyloxy-5-(6-methoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)-1-methylcyclopentyl]acetic acid](/img/structure/B74599.png)








